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molecular formula C20H20FN5O4 B1211699 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid CAS No. 168959-30-6

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid

Cat. No. B1211699
M. Wt: 413.4 g/mol
InChI Key: TVXONVWWGIXZKT-UHFFFAOYSA-N
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Patent
US05342846

Procedure details

Ethyl-6,7-difluoro-1-cyclopropyl-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate was complexed with fluoroboric acid according to the procedure described in Example 34, and then reacted with 3-(1,2,3-triazol-1-yl)pyrrolidine under the same reaction conditions, followed by hydrolysis to yield the desired product, m.p. 200°-201° C. 1H NMR (TFA) δ: 9.34 (s, 1H), 8.69 (d, 1H), 8.58 (d, 1H), 8.09 (d, 13.3HZ, 1H), 5.93-5.8 (m, 1H), 4.83-4.34 (m, 4H), 4.2-4.0 (m, 2H), 3.79 (s, 3H), 3.05-2.75 (m, 2H), 1.7-1.1 (m, 4H). Anal. calcd. for C20H20FN5O4 . 1/2 H2O: C, 56.87; H, 5.01; N, 16.58. Found: C, 56.86; H, 4.68; N, 16.24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[C:10]([O:19][CH3:20])[C:11](F)=[C:12]([F:17])[CH:13]=2)[N:8]([CH:21]2[CH2:23][CH2:22]2)[CH:7]=1)=[O:5])C.F[B-](F)(F)F.[H+].[N:30]1([CH:35]2[CH2:39][CH2:38][NH:37][CH2:36]2)[CH:34]=[CH:33][N:32]=[N:31]1>>[CH:21]1([N:8]2[C:9]3[C:14](=[CH:13][C:12]([F:17])=[C:11]([N:37]4[CH2:38][CH2:39][CH:35]([N:30]5[CH:34]=[CH:33][N:32]=[N:31]5)[CH2:36]4)[C:10]=3[O:19][CH3:20])[C:15](=[O:16])[C:6]([C:4]([OH:3])=[O:5])=[CH:7]2)[CH2:22][CH2:23]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C1CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NC=C1)C1CNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)N1CC(CC1)N1N=NC=C1)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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